5-vinyl-1H-tetrazole

monomer purity thermal stability spontaneous polymerization

High-purity 5-vinyl-1H-tetrazole resolves the critical challenge of spontaneous polymerization during storage while providing the unsubstituted NH-tetrazole moiety essential for anhydrous proton conductivity. • PVT/H₃PO₄ composite achieves 3.05×10⁻³ S/cm at 110°C-≥100× higher than N-alkylated analogs • Enables direct free-radical polymerization and post-polymerization 'click' conversion from polyacrylonitrile • PVT membranes thermally stable to 200°C, exceeding Nafion's 100°C operational ceiling • Validated as energetic binder compatible with RDX, HMX, CL-20, AP, Al, and NTO-Pb. Supplied with stabilized packaging to prevent premature polymerization.

Molecular Formula C3H4N4
Molecular Weight 96.09 g/mol
CAS No. 29250-47-3
Cat. No. B1266350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-vinyl-1H-tetrazole
CAS29250-47-3
Molecular FormulaC3H4N4
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC=CC1=NNN=N1
InChIInChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7)
InChIKeyVTQMJCSAHXYXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinyl-1H-Tetrazole Specifications and Sourcing Guide


5-Vinyl-1H-tetrazole (CAS 29250-47-3), a C-vinyl-substituted nitrogen-rich heterocyclic monomer with molecular formula C₃H₄N₄ and molar mass 96.09 g/mol [1], functions as a foundational building block for synthesizing nitrogen-rich macromolecular compounds and conducting complete syntheses of biological compounds [2]. The 1H-tautomer predominates in the condensed phase and polar solvents [3]. Current procurement interest derives from its unique capacity to enable both direct free-radical polymerization and post-polymerization modification via nitrile-to-tetrazole "click chemistry"-type conversion, generating polymeric materials with distinctly different properties than those derived from N-alkylated vinyltetrazole analogs [4].

5-Vinyl-1H-Tetrazole: Substitution Limitations of Alkylated Analogs


Substituting 5-vinyl-1H-tetrazole with its 2-alkyl-5-vinyltetrazole analogs (e.g., 2-methyl, 2-ethyl, or 2-propyl derivatives) fundamentally alters critical performance parameters. The unsubstituted NH-tetrazole moiety enables polymer chain association via hydrogen bonding and provides an acidic proton essential for polarographic activity and proton conductivity [1]. Critically, methylation of the tetrazole ring—a common strategy to improve solubility—reduces the resulting polymer's proton conductivity by at least two orders of magnitude (≥100× decrease) under anhydrous conditions [2]. Additionally, procurement of high-purity 5-vinyl-1H-tetrazole directly addresses spontaneous polymerization during storage and handling, an issue historically plaguing earlier synthesis methods where impurities catalyzed uncontrolled polymerization in both crystalline phase and solutions [3]. Selecting 2-alkylated analogs to circumvent this stability challenge compromises the functional properties required for anhydrous proton exchange membranes, energetic binder compatibility, and post-polymerization metal-catalyzed arylation reactions [4].

5-Vinyl-1H-Tetrazole: Quantitative Comparison Evidence


Monomer Purity and Spontaneous Polymerization Resistance

The 2023 synthesis method developed by Krygina et al. yields highly purified 5-vinyl-1H-tetrazole that is resistant to spontaneous polymerization, a property absent in material produced by earlier synthetic routes [1]. Differential Scanning Calorimetry (DSC) analysis reveals a sharp melting endotherm at 131.2 °C, followed immediately by an exothermic polymerization peak, confirming that polymerization initiates upon melting but only in the absence of impurity-catalyzed premature solid-state polymerization [2]. Prior methods produced material where impurities catalyzed uncontrolled polymerization in both the crystalline phase (bulk) and in solutions, rendering storage and handling unreliable [3].

monomer purity thermal stability spontaneous polymerization DSC analysis synthesis optimization

Ionic Liquid Polymerization: Molecular Weight vs. 2-Methyl Analog

Free-radical polymerization of 5-vinyl-1H-tetrazole in ionic liquids with 1,3-dialkylimidazolium and tetraalkylphosphonium cations yields high-molecular-mass polymers, with weight-average molecular weight (Mw) reaching up to 2.2 × 10⁶ g/mol [1]. Under identical ionic liquid polymerization conditions, 2-methyl-5-vinyltetrazole also achieves Mw up to 2.2 × 10⁶ g/mol; however, the incorporation of the methyl substituent at the 2-position alters polymer solubility and thermal characteristics [2]. The unsubstituted NH-tetrazole polymer retains the acidic proton necessary for hydrogen bonding-mediated association, polarographic activity, and proton conductivity, whereas the methylated analog sacrifices these properties for enhanced solubility [3].

free-radical polymerization ionic liquids molecular weight Mw comparison C-vinyltetrazoles

Anhydrous Proton Conductivity: Effect of Tetrazole Methylation

Poly(5-vinyltetrazole) (PVT), synthesized from 5-vinyl-1H-tetrazole monomer, exhibits measurable proton conductivity at elevated temperatures under anhydrous conditions [1]. Critically, methylation of the tetrazole NH proton—a modification that converts the polymer to a 2-methyltetrazole derivative—results in a proton conductivity decrease of at least two orders of magnitude (≥100× reduction) under identical measurement conditions [2]. PVT/H₃PO₄ composite membranes (1:1 molar ratio) achieve an anhydrous proton conductivity of 3.05 × 10⁻³ S/cm at 110 °C, with the temperature dependence of pure PVT exhibiting simple Arrhenius behavior over 90–160 °C [3]. PVT and PVT/H₃PO₄ composite membranes maintain thermal stability up to 200 °C, and the glass transition temperature (Tg) of composite membranes shifts from 90 °C (x=0.5) to 55 °C (x=1.0 H₃PO₄) [4].

proton conductivity anhydrous proton exchange membrane fuel cell tetrazole methylation impedance spectroscopy

Thermal Stability in Energetic Formulations: TGA and Compatibility

Thermogravimetric analysis establishes that poly(5-vinyltetrazole) (PVT) is thermally stable up to 250–260 °C, after which heavy degradation is observed [1]. DSC and TG-DTG studies of PVT in energetic formulations reveal a two-stage thermal decomposition: the first stage peak temperature occurs at 237.2 °C, and the second stage peak temperature at 281.2 °C [2]. Compatibility testing via DSC and vacuum stability methods demonstrates that PVT is fully compatible with major propellant components including RDX, HMX, CL-20, ADN, AP, Al, and NTO-Pb, enabling its use in mixed formulations for propellant and explosive preparation [3]. In contrast, polymers derived from alkylated vinyltetrazole monomers exhibit altered thermal degradation kinetics due to low-frequency twisting vibrations of alkyl groups that dissipate thermal energy accumulated in the heterocycle [4].

thermal stability thermogravimetric analysis energetic materials propellant binder compatibility

Click Chemistry Post-Modification: Solubility vs. Nitrile Precursors

Post-polymerization modification of polyacrylonitrile via "click chemistry"-type reaction with sodium azide and zinc chloride (NaN₃/ZnCl₂/RCN = 4:1:1 in DMF at 120 °C for 48–50 h) achieves essentially complete conversion of nitrile groups to 5-vinyltetrazole units [1]. The resulting tetrazole-containing polymers exhibit markedly better solubility or swellability in protic solvents (methanol or aqueous base solutions) compared to the nitrile-based precursor materials [2]. Thermogravimetric analysis reveals that the polymeric tetrazoles begin decomposition with significant gas evolution at 120–190 °C, which is 60–130 °C lower than the starting nitrile-based materials [3]. This lower decomposition temperature, coupled with nitrogen gas release, makes these polymers suitable for intumescent flame-retardant applications where tetrazole-containing copolymers with styrene reduce peak heat release rate by 70% and total heat release by 48% in LDPE/EVA blends compared to neat polymer [4].

click chemistry post-polymerization modification solubility polyacrylonitrile conversion ATRP

5-Vinyl-1H-Tetrazole: Validated Application Scenarios


Anhydrous High-Temperature Proton Exchange Membrane Fuel Cells

Poly(5-vinyltetrazole) (PVT) and its H₃PO₄ composite membranes are uniquely suited for anhydrous PEMFC operation at 100–160 °C without external humidification [1]. Quantitative evidence establishes that PVT/1.0H₃PO₄ composite achieves anhydrous proton conductivity of 3.05 × 10⁻³ S/cm at 110 °C, while methylation of tetrazole reduces conductivity by ≥100× [2]. PVTra(SPS)2 blended membranes show proton conductivity of 10⁻² S/cm at 100 °C and ~4 × 10⁻² S/cm at 120 °C without extra humidity supply [3]. Thermal stability of PVT and composite membranes up to 200 °C exceeds Nafion's typical 100 °C operational ceiling, enabling simplified fuel cell systems without cumbersome humidification and pressurization equipment [4].

Energetic Binder for Solid Propellants and Gas Generants

PVT, synthesized from 5-vinyl-1H-tetrazole monomer, is validated as a nitrogen-rich energetic binder for solid propellant formulations [1]. Compatibility testing via DSC and vacuum stability methods demonstrates that PVT is fully compatible with major propellant oxidizers and metals including RDX, HMX, CL-20, ADN, AP, Al, and NTO-Pb [2]. Thermal decomposition occurs in two stages with peak temperatures at 237.2 °C and 281.2 °C, and the polymer is thermally stable up to 250–260 °C [3] [4]. This compatibility profile supports use in mixed energetic formulations where binder-oxidizer interactions are critical to safety and performance.

Intumescent Flame-Retardant for Polyolefin Composites

Styrene-5-vinyltetrazole copolymers (StVTz) act synergistically with ammonium polyphosphate (APP) as intumescent flame-retardant additives in LDPE/EVA blends [1]. Cone calorimetry testing demonstrates a 70% reduction in peak heat release rate (pHRR) and a 48% reduction in total heat release (THR) compared to neat LDPE/EVA [2]. The tetrazole heterocycle exhibits high thermal stability (>200 °C) and decomposes with release of non-toxic nitrogen gas while generating reactive species that cross-link polymer chains to form a protective char layer [3]. This performance directly leverages the lower decomposition temperature (120–190 °C with gas evolution) characteristic of tetrazole-containing polymers compared to nitrile precursors [4].

Precision Polymer Synthesis via ATRP and Post-Polymerization Click Chemistry

5-Vinyl-1H-tetrazole units are accessible via post-polymerization modification of well-defined polyacrylonitrile synthesized by atom transfer radical polymerization (ATRP) [1]. Quantitative reaction conditions ([NaN₃]:[ZnCl₂]:[RCN] = 4:1:1 in DMF at 120 °C for 48–50 h) achieve essentially complete nitrile-to-tetrazole conversion [2]. The resulting tetrazole-containing polymers exhibit markedly better solubility/swellability in protic solvents (methanol or aqueous base) compared to nitrile precursors, enabling processing in solvent systems inaccessible to PAN [3]. This synthetic versatility supports grafting from particle surfaces (polystyrene, silica) to create functional tetrazole-modified materials for chromatography, heavy metal adsorption, and catalysis applications [4].

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